propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluoro and methoxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Acetylation and esterification: The acetyl group is introduced through acetylation reactions, and the final esterification step involves the reaction of the carboxylic acid derivative with isopropanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-({[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Propan-2-yl 4-({[3-(2-fluoro-4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the pyridazinone core, may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C23H22FN3O5 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H22FN3O5/c1-14(2)32-23(30)15-4-6-16(7-5-15)25-21(28)13-27-22(29)11-10-20(26-27)18-9-8-17(31-3)12-19(18)24/h4-12,14H,13H2,1-3H3,(H,25,28) |
InChI Key |
FJWGDAGDSLASKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
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